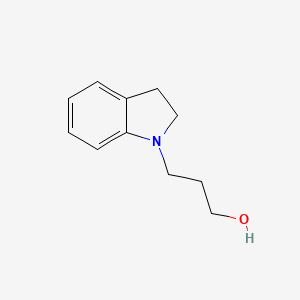
1H-Indole-1-propanol, 2,3-dihydro-
説明
1H-Indole-1-propanol, 2,3-dihydro- is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-propanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-propanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that indole derivatives possess significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of 1H-Indole-1-propanol, 2,3-dihydro- against various bacterial strains. The compound showed inhibitory action against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Properties
Indole compounds are also recognized for their anticancer potential. In vitro studies have indicated that 1H-Indole-1-propanol, 2,3-dihydro- can induce apoptosis in cancer cell lines. A notable case study involved the compound's interaction with specific signaling pathways associated with cell proliferation and survival, suggesting a mechanism that warrants further investigation for therapeutic applications .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition studies due to its ability to interact with various biological macromolecules. For instance, it has been tested as an inhibitor of certain kinases involved in cancer progression. The results indicated a dose-dependent inhibition of enzyme activity, providing insights into its potential as a lead compound for drug development .
2. Neuropharmacological Research
Indoles are known to influence neurotransmitter systems. Recent studies have explored the effects of 1H-Indole-1-propanol, 2,3-dihydro- on serotonin receptors, revealing its potential as a modulator of serotonergic activity. This could have implications for treating mood disorders and anxiety .
Industrial Applications
1. Synthesis of Fine Chemicals
In industrial settings, 1H-Indole-1-propanol, 2,3-dihydro- serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to be utilized in the production of various pharmaceuticals and agrochemicals .
2. Material Science
The compound's properties have been investigated for applications in material science, particularly in developing new polymers and materials with enhanced functionalities. Its incorporation into polymer matrices has shown promise in improving material strength and chemical resistance .
Data Table: Summary of Applications
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-(2,3-dihydroindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-9-3-7-12-8-6-10-4-1-2-5-11(10)12/h1-2,4-5,13H,3,6-9H2 |
InChIキー |
QACVRSGHYPHODM-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)CCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













